molecular formula C9H8O2 B1631100 6-Hydroxy-1-indanone CAS No. 62803-47-8

6-Hydroxy-1-indanone

Cat. No. B1631100
CAS RN: 62803-47-8
M. Wt: 148.16 g/mol
InChI Key: MOANRQDXNNXOLW-UHFFFAOYSA-N
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Description

6-Hydroxy-1-indanone (6-H-1-I) is a naturally occurring compound of the indanone family of compounds. It is a ketone, meaning that it contains a carbonyl group attached to two hydroxy groups. 6-H-1-I is an important intermediate in the synthesis of many pharmaceuticals, agrochemicals, and specialty chemicals. It is also used in the synthesis of various natural products. 6-H-1-I has a variety of biochemical and physiological effects, which make it of particular interest to scientists and medical professionals.

Scientific Research Applications

  • Energetic and Structural Studies : 6-Hydroxy-1-indanone has been studied for its energetic properties using experimental techniques and computational calculations. Research by (Silva et al., 2020) revealed insights into its enthalpies of combustion and sublimation, providing important data for its application in biomass-derived compounds.

  • Chemical Synthesis Applications : In a study on reaction acceleration, (Wei et al., 2017) explored the use of this compound in thin film formats for the Claisen-Schmidt base-catalyzed condensation with benzaldehydes. This research highlights its potential in accelerating chemical reactions.

  • Pharmaceutical Research : There's a study on indanone derivatives, including this compound, in the context of neurological treatments. (Janse van Rensburg et al., 2019) examined these derivatives as antagonists for neurological conditions, demonstrating the compound's relevance in medicinal chemistry.

  • Material Science and Organic LEDs : Research by (Tang et al., 2011) focused on the excited-state intramolecular proton transfer (ESIPT) of 7-hydroxy-1-indanone, a related compound, for white light generation in organic light-emitting diodes (OLEDs). This study provides insights into the potential of indanone derivatives in advanced material applications.

  • Biological Activity in Fungi : A study by (Fill et al., 2012) investigated the oxidative potential of the fungus Penicillium brasilianum using 1-indanone as a substrate, showing the biological interactions and transformations involving indanone compounds.

  • Catalysis and Organic Synthesis : Research on catalytic processes involving indanone derivatives was conducted by (Zhang et al., 2020). They developed an electrochemically induced annulation-halosulfonylation of 1,6-enynes for the synthesis of 1-indanones, underlining the versatility of these compounds in synthetic chemistry.

  • Crystallography and Molecular Structure : (Ruiz et al., 2004) analyzed the crystal structure of 1-indanone, providing detailed insights into its molecular and electronic structure, which is crucial for understanding its chemical behavior and applications.

Mechanism of Action

Target of Action

The primary targets of 6-Hydroxy-1-indanone are cancer cells . This compound acts as a potent CHK-1 inhibitor, which plays a crucial role in cell cycle regulation . By inhibiting CHK-1, this compound can disrupt the normal cell cycle and inhibit the growth of cancer cells .

Mode of Action

This compound interacts with its targets, the cancer cells, by inhibiting the CHK-1 enzyme . This inhibition disrupts the normal cell cycle, leading to the cessation of cell growth and division . The compound’s interaction with its targets results in the inhibition of cancer cell growth .

Biochemical Pathways

This compound affects the CHK-1 pathway . CHK-1 is a key enzyme in the cell cycle regulation pathway . By inhibiting CHK-1, this compound disrupts the normal cell cycle, leading to the cessation of cell growth and division . The downstream effects of this disruption include the inhibition of cancer cell growth .

Pharmacokinetics

The compound’s ability to inhibit the growth of cancer cells suggests that it has sufficient bioavailability to interact with its targets .

Result of Action

The molecular and cellular effects of this compound’s action include the disruption of the normal cell cycle and the inhibition of cancer cell growth . By inhibiting the CHK-1 enzyme, this compound disrupts the normal cell cycle, leading to the cessation of cell growth and division .

Action Environment

Like all chemical compounds, the action and stability of this compound are likely to be influenced by factors such as temperature, ph, and the presence of other chemicals .

properties

IUPAC Name

6-hydroxy-2,3-dihydroinden-1-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H8O2/c10-7-3-1-6-2-4-9(11)8(6)5-7/h1,3,5,10H,2,4H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MOANRQDXNNXOLW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(=O)C2=C1C=CC(=C2)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H8O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80427271
Record name 6-Hydroxy-1-indanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80427271
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

148.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

62803-47-8
Record name 6-Hydroxyindan-1-one
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=62803-47-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 6-Hydroxy-1-indanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80427271
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods I

Procedure details

6-Hydroxyindan-1-one (16) was prepared by the demethylation of 6-methoxyindan-1-one (Rf=0.50, 30% ethyl acetate in hexane) using an approach similar to that of Gates (Gates, M.; Dickinson, C. L., Jr. J. Org. Chem. 1957, 22, 1398). Aluminum bromide (3.35 g, 12.6 mmol) was weighed under argon in an oven-dried flask and 6-methoxyindan-1-one (0.972 g, 6 mmol) was added to it. Dry benzene (40 mL) was added dropwise to this mixture and the resulting reddish-yellow solution was refluxed for four hours. The reaction mixture was cooled to room temperature after TLC showed no more starting material and 30 mL of 6N hydrochloric acid solution was added dropwise. The mixture was heated gently till the resulting solution was homogenous. The benzene layer was removed and the aqueous layer was extracted with ethyl acetate (3×20 mL). The combined organic layers were washed with water (50 mL), saturated sodium chloride solution (50 mL), dried over sodium sulfate and filtered. The filterate was removed under reduced pressure to yield 16 (3.41 g, 92%) as a grey solid (Rf=0.33, 30% ethyl acetate in hexane). White needles of compound 16 were obtained upon recrystallization from benzene. 1H NMR (acetone-d6, 200 MHz): 8.62 (s, 1H, D2O exchangeable), 7.39 (dd, J=8 Hz, 1 Hz, 1H), 7.14 (dd, J=8 Hz, 2 Hz, 1H), 7.03 (d, J=2 H z, 1H), 3.01 (m, 2H), 2.58 (m, 2H). EI-MS: 148 (M+, 100%), 120 (M+ -CO, 93%), 92 (M+ -CO--2CH2, 12%).
Quantity
0 (± 1) mol
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3.35 g
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reactant
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0.972 g
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30 mL
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40 mL
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Synthesis routes and methods II

Procedure details

Under argon atmosphere, 6-methoxy-1-indanone (10.0 g) was dissolved in xylene (100 ml), and to the mixture was added aluminum chloride (16.4 g). The mixture was refluxed for 2 hours and then cooled to room temperature. To the mixture was added 3N hydrochloric acid (100 ml), and the mixture was extracted with ethyl acetate. The organic layer was washed with saturated sodium chloride solution, dried with anhydrous sodium sulfate, and concentrated under reduced pressure. The residue was separated and purified with column chromatography (ethyl acetate) to give 6-hydroxy-1-indanone (7.36 g) as pale brown crystals.
Quantity
10 g
Type
reactant
Reaction Step One
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100 mL
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solvent
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16.4 g
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reactant
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100 mL
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reactant
Reaction Step Three

Synthesis routes and methods III

Procedure details

6-Hydroxy-1-indanone was prepared according to the procedure described by Nayak & Chakraborti, Tetrahedron Lett., 38, 8749-8752 (1997). A mixture of 6-hydroxy-1-indanone (5.00 g, 33.8 mmol), tert-butyldiphenylsilyl chloride (23.1 g, 84.2 mmol), and imidazole (6.90 g, 101.4 mmol) in degassed DMF (100 mL) was heated at 60° C. for 18 hours. The solvent was removed in vacuo and the residue purified by silica gel chromatography, eluting with a gradient of hexane—10% to 15% EtOAc, to yield the titled product.
Quantity
5 g
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reactant
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23.1 g
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reactant
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6.9 g
Type
reactant
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Quantity
100 mL
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solvent
Reaction Step One

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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